molecular formula C14H22N2O2S B1395146 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine CAS No. 1220021-46-4

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

Cat. No. B1395146
M. Wt: 282.4 g/mol
InChI Key: QISDNMCUWABZBW-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, often abbreviated as 5-EPMSP, is an organic compound that has been studied extensively in the scientific research community. It is a highly versatile compound with a wide range of potential applications due to its unique structure and properties. In particular, 5-EPMSP has been used to study the synthesis and mechanism of action of various compounds, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

1. Lymphatic Vessel Function

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine plays a role in modulating lymphatic vessel pumping. Chan and Der Weid (2003) found that 5-hydroxytryptamine (5-HT), which shares structural similarities with the compound, affected lymphatic pumping and smooth muscle membrane potential in guinea-pig mesentery lymphatic vessels. The effects were mediated through 5-HT7 receptors and involved smooth muscle hyperpolarization and decreased spontaneous transient depolarizations (Chan & Der Weid, 2003).

2. Receptor Selectivity and Multifunctional Agents

The compound's structure is crucial for its interaction with various receptors, especially 5-HT7. Canale et al. (2016) demonstrated that N-alkylation of the sulfonamide moiety in similar arylsulfonamide derivatives extends their application in treating complex diseases by achieving selective 5-HT7 receptor antagonism or creating multifunctional agents (Canale et al., 2016).

3. Anticancer Potential

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, closely related to the compound . These hybrids demonstrated significant anticancer potential, indicating a possible application of 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine in cancer therapy (Rehman et al., 2018).

4. Cognitive Enhancement

Fontana et al. (1997) explored the cognitive-enhancing potential of similar compounds. They found that specific 5-HT4 receptor agonists, structurally related to the compound, improved cognitive performance in rat models. This suggests potential applications in cognitive disorders or neurodegenerative diseases (Fontana et al., 1997).

5. Antibacterial Properties

Khalid et al. (2016) synthesized N-substituted derivatives of a structurally related compound, demonstrating antibacterial activity. This indicates potential applications of 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine in the development of new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-11-6-4-5-9-16(11)12-7-8-14(13(15)10-12)19(2,17)18/h7-8,10-11H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISDNMCUWABZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203258
Record name 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

CAS RN

1220021-46-4
Record name 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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